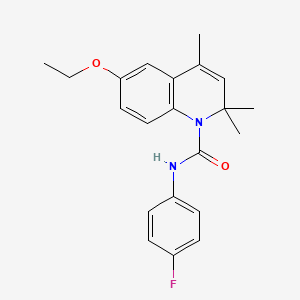![molecular formula C25H23BrN2O3 B11654319 3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B11654319.png)
3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a complex organic compound that features a bromine atom, a tert-butylphenyl group, a benzoxazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing 4-tert-butylaniline with salicylic acid derivatives under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated benzoxazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3-hydroxy-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide.
Reduction: N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of novel organic compounds.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, and its potential as a lead compound in drug discovery.
Medicine
Given its complex structure, this compound might exhibit pharmacological properties. Research could explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and the methoxybenzamide moiety could facilitate binding to specific sites on proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-aminobenzamide: Contains an amino group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide can influence its reactivity and interactions compared to its analogs. This functional group can affect the compound’s solubility, stability, and binding affinity in various applications, making it unique among similar compounds.
Properties
Molecular Formula |
C25H23BrN2O3 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H23BrN2O3/c1-25(2,3)17-8-5-15(6-9-17)24-28-20-14-18(10-12-22(20)31-24)27-23(29)16-7-11-21(30-4)19(26)13-16/h5-14H,1-4H3,(H,27,29) |
InChI Key |
SSSVRMZVYVNRJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11654239.png)
![(5E)-5-(3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11654242.png)

![Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654264.png)
![N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B11654271.png)
![4-(3-fluorophenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11654275.png)
![Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11654284.png)

![propan-2-yl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654295.png)
![Propan-2-yl 2-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654302.png)
![(5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11654308.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone](/img/structure/B11654313.png)
![1-[1-hydroxy-11-(4-methylphenyl)-3-(3-nitrophenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B11654315.png)
![(5E)-3-Methyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11654316.png)
